N-[4-(furan-2-yl)butan-2-yl]-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[3-(2-FURYL)-1-METHYLPROPYL]-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a furan ring, a methoxyphenyl group, and a pyrazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[3-(2-FURYL)-1-METHYLPROPYL]-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolopyridine core, followed by the introduction of the furan and methoxyphenyl groups. Key steps include:
Formation of the Pyrazolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Furan Group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the furan ring to the core structure.
Attachment of the Methoxyphenyl Group: This can be done using electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Scalability: Ensuring that the synthetic route is scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N~4~-[3-(2-FURYL)-1-METHYLPROPYL]-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced under suitable conditions to modify the functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction could lead to dihydrofuran derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure could be useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound could be used to study biological pathways and mechanisms, particularly those involving its molecular targets.
Mechanism of Action
The mechanism by which N4-[3-(2-FURYL)-1-METHYLPROPYL]-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE exerts its effects involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate signaling pathways.
Pathways: Affecting cellular pathways related to growth, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N~4~-[3-(2-FURYL)-1-METHYLPROPYL]-6-(4-HYDROXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
- N~4~-[3-(2-FURYL)-1-METHYLPROPYL]-6-(4-CHLOROPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of N4-[3-(2-FURYL)-1-METHYLPROPYL]-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H26N4O3 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-[4-(furan-2-yl)butan-2-yl]-6-(4-methoxyphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H26N4O3/c1-15(7-10-19-6-5-13-31-19)25-24(29)20-14-21(17-8-11-18(30-4)12-9-17)26-23-22(20)16(2)27-28(23)3/h5-6,8-9,11-15H,7,10H2,1-4H3,(H,25,29) |
InChI Key |
ZTSSKRIUXLTBNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)NC(C)CCC4=CC=CO4)C |
Origin of Product |
United States |
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